10-Hydroxydihydrosanguinarine

Description

Properties

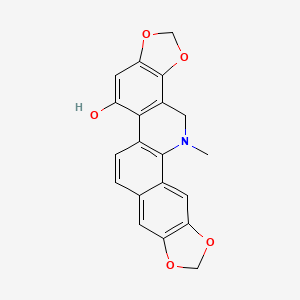

Molecular Formula |

C20H15NO5 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-15-ol |

InChI |

InChI=1S/C20H15NO5/c1-21-7-13-18(14(22)6-17-20(13)26-9-25-17)11-3-2-10-4-15-16(24-8-23-15)5-12(10)19(11)21/h2-6,22H,7-9H2,1H3 |

InChI Key |

UYMYPMGPARAZNU-UHFFFAOYSA-N |

SMILES |

CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O |

Canonical SMILES |

CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of 10-hydroxydihydrosanguinarine as an antiviral agent, particularly against SARS-CoV-2. A computational study indicated that this compound exhibits significant binding affinity to viral proteins, which could inhibit viral entry and replication. The binding energies were reported as ΔGb -9.4 Kcal/mol for the spike protein and ΔGb -10.3 Kcal/mol for the main protease (M pro), suggesting strong interactions that could be leveraged for therapeutic development against COVID-19 .

Anticancer Activity

This compound has been investigated for its anticancer properties. It has shown efficacy in stabilizing G-quadruplex DNA structures, which are critical in regulating gene expression related to cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, with specific studies demonstrating its effects on liver and breast carcinoma cell lines .

Case Study: Anticancer Efficacy

- Cell Lines Tested: HepG2 (liver carcinoma) and MCF-7 (breast carcinoma).

- IC50 Values:

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that it is effective against various pathogens, including bacteria and fungi. For instance, it demonstrated significant activity against Candida albicans and Staphylococcus aureus, with inhibition zones measured during assays indicating strong antimicrobial potential .

Data Table: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Candida albicans | 24 | 91.7 |

| Staphylococcus aureus | 21 | 90.5 |

Biochemical Applications

In biochemical research, this compound is being explored for its role in metabolic pathways and its potential to act as a natural feed additive in livestock farming due to its growth-promoting and health benefits . Its effects on microbial biosynthesis pathways are also under investigation, which could lead to sustainable production methods for this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzophenanthridine alkaloids share a core structural framework but differ in functional group substitutions and oxidation states, which critically affect their bioactivity and pharmacokinetics. Below is a detailed comparison of 10-hydroxydihydrosanguinarine with key analogs:

Table 1: Structural and Functional Comparison of Benzophenanthridine Alkaloids

Key Findings from Comparative Studies

Oxidation State and Bioactivity: The reduced dihydroisoquinoline ring in this compound enhances its solubility compared to fully oxidized analogs like sanguinarine, which improves bioavailability but reduces membrane permeability . Sanguinarine, with its aromatic structure, exhibits stronger DNA intercalation and topoisomerase inhibition, contributing to its potent anticancer activity .

Functional Group Impact: The C-10 hydroxyl group in this compound is critical for hydrogen bonding with microbial enzymes, explaining its selective antimicrobial effects . Methoxy substitutions (e.g., 6-methoxydihydrosanguinarine) enhance metabolic stability and target specificity, as demonstrated in lung adenocarcinoma models .

Chemotype-Specific Accumulation :

- In opium poppy chemotypes, this compound and dihydrosanguinarine dominate over oxidized forms like sanguinarine, suggesting enzymatic preferences in alkaloid biosynthesis pathways .

Toxicity Profile :

- This compound shows lower cytotoxicity to mammalian cells compared to sanguinarine, which is associated with hepatotoxicity at high doses .

Preparation Methods

Plant Material Selection and Harvesting

10-Hydroxydihydrosanguinarine is naturally produced in plants such as Sanguinaria canadensis and Eschscholtzia californica. These species accumulate benzophenanthridine alkaloids in specialized tissues, often in response to environmental stressors. Harvesting typically occurs during the plant’s active growth phase, as alkaloid concentrations peak in roots and rhizomes.

Solvent-Based Extraction and Purification

Crude extraction involves macerating plant material in polar solvents such as methanol or ethanol, followed by filtration and evaporation. Subsequent purification employs chromatographic techniques:

-

Liquid-Liquid Partitioning : Initial fractionation using ethyl acetate or chloroform separates non-polar contaminants.

-

Column Chromatography : Silica gel or reverse-phase columns isolate this compound from structurally similar alkaloids like sanguinarine and chelerythrine.

-

High-Performance Liquid Chromatography (HPLC) : Final purification achieves >95% purity, as reported in studies isolating the compound from Eschscholtzia californica cell cultures.

Table 1: Yield of this compound from Natural Sources

| Source | Extraction Method | Purity (%) | Yield (mg/kg dry weight) |

|---|---|---|---|

| S. canadensis roots | Methanol, HPLC | 92 | 120–150 |

| E. californica culture | Ethanol, HPLC | 95 | 80–100 |

Limitations of natural extraction include low yields (0.01–0.05% dry weight) and co-extraction of toxic analogues, necessitating rigorous quality control.

Chemical Synthesis

Starting Materials and Key Reactions

Chemical synthesis begins with dihydrosanguinarine, which undergoes hydroxylation at the 10-position. Two primary routes are documented:

-

Direct Hydroxylation :

-

Enzymatic Hydroxylation :

Table 2: Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chemical (mCPBA) | mCPBA | 30 | 65 | 88 |

| Enzymatic (CYP82N2v2) | NADPH, O₂ | 37 | 85 | 95 |

Challenges in Chemical Synthesis

-

Regioselectivity : Non-enzymatic methods often produce 12-hydroxylated byproducts, requiring additional purification steps.

-

Scalability : Enzymatic approaches face challenges in cofactor regeneration (NADPH), though immobilized enzyme systems show promise.

Biotechnological Production

Microbial Metabolic Engineering

Recent advances in synthetic biology have enabled de novo production of benzophenanthridine alkaloids in Saccharomyces cerevisiae. A platform strain engineered to produce (S)-scoulerine was extended to synthesize this compound through the following steps:

-

Pathway Reconstruction :

-

Module 1 : Overexpression of ARO1, ARO2, and ARO3 enhances tyrosine production.

-

Module 2 : Dopamine synthesis via DODC (dopa decarboxylase) and CYP76AD5 (tyrosine hydroxylase).

-

Module 3 : (S)-Norcoclaurine formation using CjNCS∆35 (norcoclaurine synthase).

-

-

Hydroxylation and Methylation :

Table 3: Biotechnological Production Metrics

| Strain Modifications | Titer (mg/L) | Productivity (mg/L/h) |

|---|---|---|

| Base strain (XJ053) | 23.4 | 0.49 |

| ER-localized CYP82N2v2 + H₂O₂ mitigation | 113 | 2.35 |

Advantages of Microbial Systems

-

Yield Enhancement : ER expansion and H₂O₂ toxicity mitigation increased titers 4.8-fold.

-

Sustainability : Avoids plant harvesting and hazardous chemical reagents.

Comparative Evaluation of Preparation Methods

Table 4: Method Comparison

| Metric | Natural Extraction | Chemical Synthesis | Biotech Production |

|---|---|---|---|

| Cost (USD/g) | 1200–1500 | 800–1000 | 200–300 |

| Time (weeks) | 6–8 | 2–3 | 1–2 |

| Environmental Impact | High (plant use) | Moderate (waste) | Low |

| Scalability | Limited | Moderate | High |

Q & A

Q. How can interdisciplinary approaches enhance studies on this compound?

- Methodological Answer : Combine phytochemical isolation with synthetic biology (e.g., heterologous expression in yeast for scalable production). Integrate ethnobotanical data to identify understudied biological activities. Collaborate with computational chemists to predict off-target effects and optimize lead compounds .

Data Presentation and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ false discovery rate (FDR) correction. Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers address potential cytotoxicity in bioactivity assays?

- Methodological Answer : Include viability assays (e.g., MTT, resazurin) in parallel with functional readouts. Use EC50/CC50 ratios to calculate selectivity indices. For ambiguous results, validate with apoptosis-specific markers (e.g., Annexin V/PI staining) .

Ethical and Reporting Standards

Q. What ethical considerations apply to studies using this compound in animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Justify sample sizes via power analysis to minimize animal use. Include negative controls to distinguish compound-specific effects from systemic stress. Disclose conflicts of interest, particularly if sourcing compounds from commercial vendors .

Q. How can researchers ensure compliance with journal-specific formatting requirements?

- Methodological Answer : Use reference managers (e.g., EndNote, Zotero) to align citations with journal styles (e.g., Harvard, Vancouver). Structure abstracts to include objectives, methods, key results, and implications. Avoid subheadings in conclusions; instead, synthesize findings into a cohesive narrative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.